

Spectroscopic Profile of 3-Hydroxy-2,2-dimethylpropanal: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxy-2,2-dimethylpropanal

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2,2-dimethylpropanal** (CAS No. 597-31-9), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral characteristics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxy-2,2-dimethylpropanal**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.58	s	1H	-CHO
3.45	s	2H	-CH ₂ -
2.50	t	1H	-OH
1.05	s	6H	-C(CH ₃) ₂ -

Note: Data is based on predicted values. Solvent and instrument frequency can influence actual chemical shifts.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (ppm)	Assignment
205.5	-CHO
70.0	-CH ₂ OH
50.0	-C(CH ₃) ₂ -
22.0	-C(CH ₃) ₂ -

Note: Data is based on predicted values. Solvent can influence actual chemical shifts.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
2960-2850	Strong	C-H stretch (alkane)
2720, 2820	Medium	C-H stretch (aldehyde)
1725	Strong	C=O stretch (aldehyde)
1470, 1370	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (primary alcohol)

Note: Based on typical IR absorption ranges for the functional groups present.

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Possible Fragment
102	Low	$[M]^+$ (Molecular Ion)
101	Moderate	$[M-H]^+$
84	Moderate	$[M-H_2O]^+$
73	High	$[M-CHO]^+$
57	High	$[C_4H_9]^+$
43	Very High	$[C_3H_7]^+$

Note: Fragmentation patterns can vary based on the instrument and conditions.

Experimental Protocols

While specific experimental parameters for the acquisition of the above data for **3-Hydroxy-2,2-dimethylpropanal** are not readily available in the public domain, the following sections describe generalized, high-quality protocols for obtaining such data for a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-Hydroxy-2,2-dimethylpropanal** (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

- 1H NMR: The proton spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically co-added.
- ^{13}C NMR: The carbon spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum is obtained using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

- **Liquid Sample:** A drop of neat **3-Hydroxy-2,2-dimethylpropanal** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- **Solid Sample (if applicable):** A small amount of the compound is finely ground with dry KBr powder and pressed into a thin, transparent pellet.
- **Data Acquisition:** The spectrum is recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added.

Mass Spectrometry (MS)

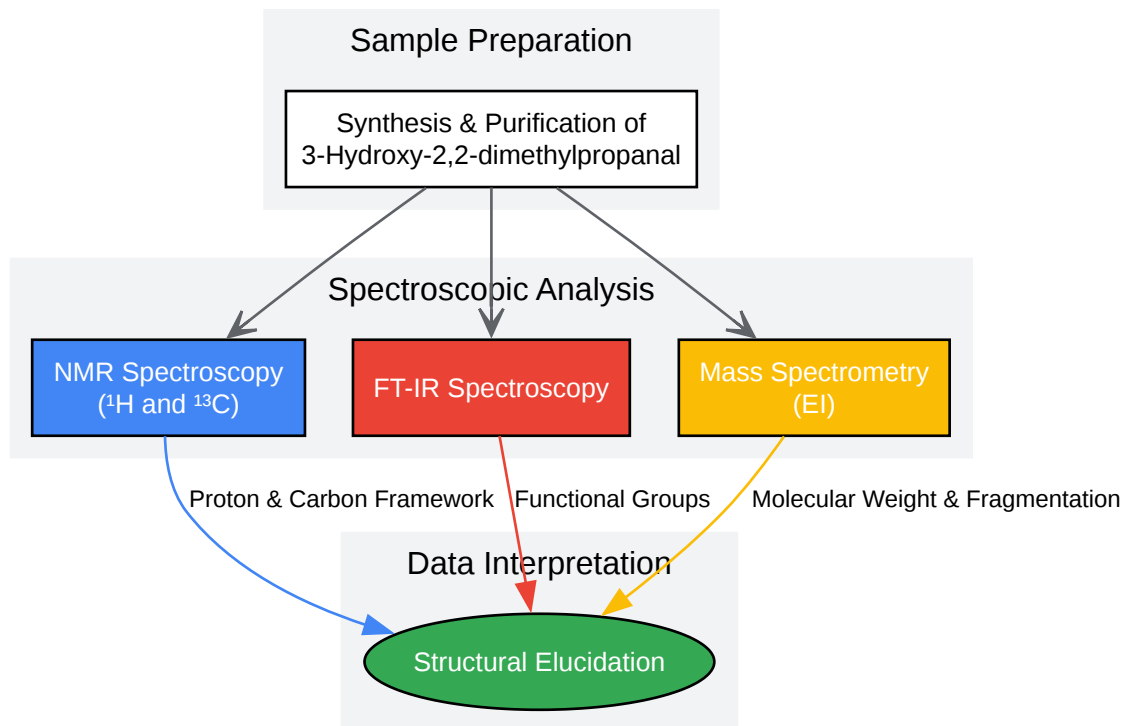
Mass spectral data is acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** A dilute solution of **3-Hydroxy-2,2-dimethylpropanal** in a volatile organic solvent (e.g., dichloromethane, diethyl ether) is injected into the GC. The GC is equipped with a suitable capillary column (e.g., DB-5ms) and programmed with a temperature gradient to ensure separation from any impurities.
- **Ionization:** Electron Ionization (EI) is employed with a standard electron energy of 70 eV.
- **Mass Analysis:** The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range of, for example, 40-200 amu.

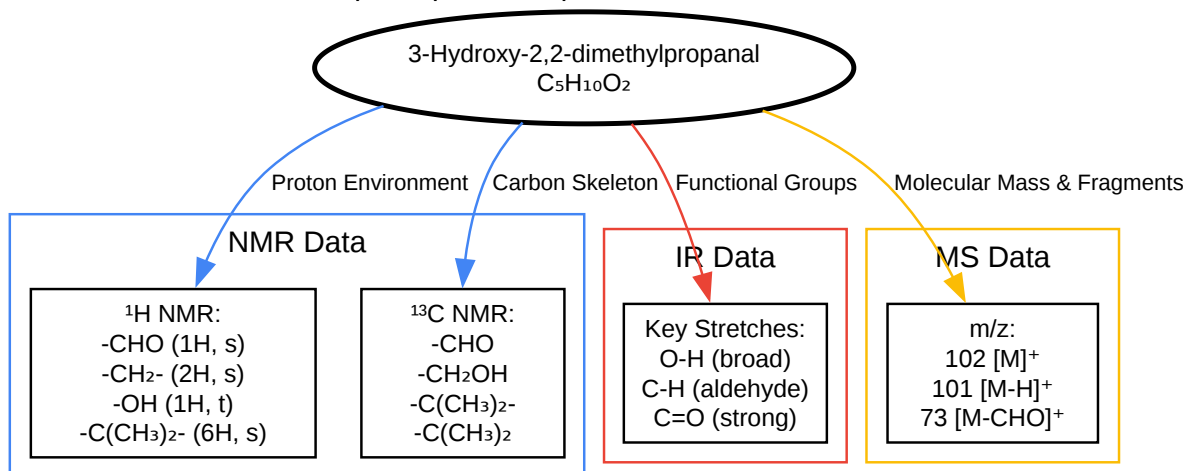
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

Workflow for Spectroscopic Analysis of 3-Hydroxy-2,2-dimethylpropanal

[Click to download full resolution via product page](#)Caption: Workflow for the spectroscopic analysis of **3-Hydroxy-2,2-dimethylpropanal**.

Relationship of Spectroscopic Data to Molecular Structure

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Caption: Relationship of spectroscopic data to the molecular structure.

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